REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
N—N-Dicyclohexylcarbodiimide
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 hours at 37° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the precipitation of hydroxyurea, which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
In the filtrate the DMF was removed under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
the active ester was recrystallized from 2-propanal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
N—N-Dicyclohexylcarbodiimide
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 hours at 37° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the precipitation of hydroxyurea, which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
In the filtrate the DMF was removed under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
the active ester was recrystallized from 2-propanal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
N—N-Dicyclohexylcarbodiimide
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 hours at 37° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the precipitation of hydroxyurea, which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
In the filtrate the DMF was removed under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
the active ester was recrystallized from 2-propanal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
N—N-Dicyclohexylcarbodiimide
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 hours at 37° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the precipitation of hydroxyurea, which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
In the filtrate the DMF was removed under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
the active ester was recrystallized from 2-propanal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |